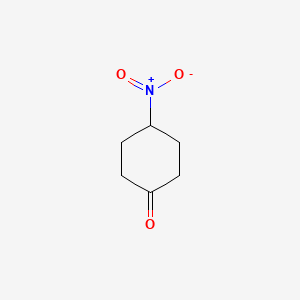

4-Nitrocyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHYQGJFKZEPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 4 Nitrocyclohexan 1 One

Reactivity of the Carbonyl Group

The carbonyl group in 4-Nitrocyclohexan-1-one (B6235426) is a primary site of chemical reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental property underpins a variety of addition reactions.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product. The stereochemical outcome of these additions to the cyclohexanone (B45756) ring is of significant interest, often resulting in the formation of diastereomeric products (cis and trans isomers).

In the presence of water, ketones can establish an equilibrium with their corresponding hydrate (B1144303) (gem-diol). For most simple ketones, this equilibrium lies far to the left, favoring the ketone. The electron-withdrawing nature of the nitro group in this compound can slightly increase the electrophilicity of the carbonyl carbon, but the equilibrium for hydrate formation is still generally expected to favor the ketone.

A more synthetically significant reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. The cyanide ion attacks the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate, which is then protonated by HCN or a weak acid to yield the cyanohydrin. This process is reversible. For cyclohexanone derivatives, this reaction provides a route to α-hydroxy acids and other valuable synthetic intermediates.

Table 1: General Mechanism of Cyanohydrin Formation

| Step | Description |

| 1. Nucleophilic Attack | The cyanide ion (⁻CN) attacks the electrophilic carbonyl carbon of this compound. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Protonation | The alkoxide is protonated by a proton source (e.g., HCN) to yield the 4-nitro-1-hydroxycyclohexane-1-carbonitrile. |

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 4-nitrocyclohexanol. Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The stereochemistry of this reduction is a key consideration. The approach of the hydride reagent to the planar carbonyl group can occur from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to the formation of cis- and trans-4-nitrocyclohexanol.

Axial Attack: The nucleophilic hydride attacks from the axial face, resulting in the formation of the equatorial alcohol, which corresponds to the trans isomer.

Equatorial Attack: The hydride attacks from the equatorial face, leading to the axial alcohol, the cis isomer.

The product ratio is influenced by the steric bulk of the reducing agent. Small, unhindered hydride reagents like sodium borohydride tend to favor axial attack to avoid steric interactions with the axial hydrogens at the C3 and C5 positions, leading to a predominance of the more thermodynamically stable trans product. tamu.eduthecatalyst.org Conversely, bulkier reducing agents, such as L-Selectride, favor equatorial attack, resulting in the formation of the cis product as the major isomer. tamu.edu It is important to note that these reductions are generally irreversible, meaning the product ratio is under kinetic control. thecatalyst.org

Table 2: Stereoselectivity in the Reduction of Substituted Cyclohexanones

| Reducing Agent | Predominant Attack | Major Product Isomer |

| Sodium Borohydride (NaBH₄) | Axial | trans (Equatorial OH) |

| L-Selectride | Equatorial | cis (Axial OH) |

The formation of new carbon-carbon bonds can be achieved through the addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the carbonyl group of this compound. These reagents feature a highly nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a tertiary alcohol. nih.gov

The stereoselectivity of these additions is also governed by steric factors. In general, the organometallic reagent will preferentially attack from the less sterically hindered face of the cyclohexanone ring. researchgate.net For many substituted cyclohexanones, this results in axial attack to form the equatorial alcohol as the major product. However, the nature of the specific Grignard reagent and the substitution pattern on the ring can influence the diastereomeric ratio of the resulting tertiary alcohols.

It is crucial to consider the reactivity of the nitro group with these highly basic and nucleophilic organometallic reagents. The acidic α-protons of the nitroalkane moiety can be deprotonated by the Grignard or organolithium reagent, leading to side reactions and reduced yields of the desired carbonyl addition product.

Under acidic conditions, this compound can react reversibly with alcohols to form acetals. The reaction proceeds through a hemiacetal intermediate. To favor the formation of the acetal (B89532), water is typically removed from the reaction mixture. The use of a diol, such as ethylene (B1197577) glycol, is common as it forms a more stable cyclic acetal (a 1,3-dioxolane). organic-chemistry.orgyoutube.com This reaction is often employed to protect the ketone functionality during other chemical transformations, as acetals are stable under basic and nucleophilic conditions. organic-chemistry.org

Similarly, reaction with primary amines under mildly acidic conditions yields imines (Schiff bases). masterorganicchemistry.com The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. masterorganicchemistry.com

Alpha-Proton Chemistry and Enolate Formation

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-protons) in this compound are significantly more acidic (pKa ≈ 19-20 for a typical ketone) than protons in a simple alkane. ucsb.edu This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. The negative charge of the enolate is delocalized onto the electronegative oxygen atom.

The formation of an enolate is a crucial step in many reactions of ketones. The choice of base and reaction conditions can selectively generate one of two possible regioisomeric enolates from an unsymmetrical ketone. In the case of this compound, which is symmetrical, deprotonation can occur at either the C2 or C6 position, leading to the same enolate.

The generation of the enolate can be achieved under either thermodynamic or kinetic control:

Thermodynamic Control: Using a weaker base (e.g., sodium ethoxide) at higher temperatures allows for an equilibrium to be established between the ketone and the enolate. This favors the formation of the more stable, more substituted enolate. udel.eduochemacademy.com

Kinetic Control: Employing a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) leads to rapid and irreversible deprotonation at the less sterically hindered α-position. This generates the kinetic enolate. udel.eduochemacademy.comyoutube.com

Once formed, the enolate is a powerful nucleophile and can participate in a variety of reactions, most notably alkylation with alkyl halides in an SN2 fashion, allowing for the formation of new carbon-carbon bonds at the α-position. ubc.ca

Keto-Enol Tautomerism and Equilibrium Studies

Carbonyl compounds that possess an alpha-hydrogen are capable of existing as constitutional isomers known as tautomers; in this case, the "keto" form and the "enol" form. masterorganicchemistry.com this compound is no exception, existing in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, along with a shift of the pi-electrons from the C=O bond to form a C=C double bond. masterorganicchemistry.comoregonstate.edu

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. oregonstate.eduyoutube.com

Base-Catalyzed Tautomerism: In the presence of a base, an alpha-hydrogen is removed to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. libretexts.org

Acid-Catalyzed Tautomerism: Under acidic conditions, the carbonyl oxygen is first protonated, making the alpha-hydrogens more acidic. A weak base (like water or the conjugate base of the acid catalyst) can then remove an alpha-hydrogen to form the enol. youtube.comlibretexts.org

For simple ketones like cyclohexanone, the keto form is overwhelmingly favored at equilibrium. libretexts.org Factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can shift the equilibrium towards the enol form; however, for this compound, the keto form is expected to be the major species present at equilibrium. masterorganicchemistry.com The stability of the enol form can be influenced by the substitution pattern on the double bond, with more substituted enols being generally more stable. youtube.com

| Tautomerization Pathway | Key Steps |

| Acid-Catalyzed | 1. Protonation of the carbonyl oxygen. 2. Deprotonation of an α-hydrogen by a weak base to form the C=C double bond. libretexts.org |

| Base-Catalyzed | 1. Deprotonation of an α-hydrogen to form a resonance-stabilized enolate ion. 2. Protonation of the enolate oxygen to yield the enol. libretexts.org |

Aldol (B89426) Reactions and Condensations

The alpha-hydrogens of this compound are acidic due to the electron-withdrawing nature of the adjacent carbonyl group, allowing for the formation of a nucleophilic enolate in the presence of a base. masterorganicchemistry.com This enolate can then react with other carbonyl compounds, such as aldehydes or ketones, in a classic carbon-carbon bond-forming reaction known as the aldol addition. wikipedia.org

The general mechanism for a base-catalyzed aldol reaction involving this compound would proceed as follows:

Enolate Formation: A base removes an alpha-hydrogen from this compound to form the corresponding enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule.

Protonation: The resulting alkoxide intermediate is protonated (typically by the solvent or upon acidic workup) to yield a β-hydroxy ketone, the aldol addition product. wikipedia.org

If the reaction mixture is heated, the aldol addition product can undergo a dehydration (elimination) reaction to form an α,β-unsaturated ketone, a process known as the aldol condensation. masterorganicchemistry.com "Crossed" aldol reactions, where the enolate of this compound reacts with a different carbonyl partner, are most effective when the other partner has no alpha-hydrogens and is thus incapable of forming its own enolate. masterorganicchemistry.com

Alkylation of Enolates

The enolate of this compound, being a potent carbon nucleophile, can also participate in SN2 reactions with alkyl halides. This process, known as the alkylation of enolates, is a powerful method for forming new carbon-carbon bonds at the alpha-position. masterorganicchemistry.com

For the alkylation to be efficient, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to ensure complete and irreversible formation of the enolate. mnstate.edu The reaction proceeds via the following steps:

Quantitative Enolate Formation: this compound is treated with a strong base like LDA at low temperatures to generate the lithium enolate.

SN2 Attack: An alkyl halide (preferably primary or methyl to avoid competing elimination reactions) is added to the solution. The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond. youtube.comyoutube.com

A key consideration in the alkylation of unsymmetrical ketones is regioselectivity. The deprotonation of this compound can potentially lead to two different enolates. The formation of the less substituted (kinetic) enolate is favored by using a bulky base like LDA at low temperatures, while the more substituted (thermodynamic) enolate can be favored under conditions that allow for equilibration. masterorganicchemistry.comyoutube.com

| Reagent | Role in Alkylation | Conditions |

| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base | Used to quantitatively form the enolate, often at low temperatures (e.g., -78 °C). masterorganicchemistry.com |

| Alkyl Halide (R-X) | Electrophile | Should be a primary or methyl halide to favor the SN2 pathway over E2 elimination. youtube.com |

Carbonyl Group Reduction to Alkanes (e.g., Wolff-Kishner, Clemmensen)

The complete reduction of the carbonyl group of this compound to a methylene (B1212753) (-CH2-) group, yielding 1-nitro-4-alkylcyclohexane, can be achieved through several methods, most notably the Wolff-Kishner and Clemmensen reductions. These two reactions are complementary, operating under strongly basic and strongly acidic conditions, respectively. organic-chemistry.orgadichemistry.com

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions at high temperatures. wikipedia.org The mechanism involves:

Formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH2NH2). byjus.com

Deprotonation of the hydrazone by a strong base (like KOH or potassium tert-butoxide), followed by a series of proton transfers. byjus.com

Elimination of nitrogen gas (N2), a thermodynamically favorable process that drives the reaction, to form a carbanion. youtube.com

Protonation of the carbanion by the solvent (typically a high-boiling alcohol like ethylene glycol) to give the final alkane product. byjus.com The harsh basic conditions make this method unsuitable for base-sensitive substrates. wikipedia.org

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.org The heterogeneous nature of the reaction makes the mechanism complex and not fully understood, but it is thought to involve intermediates on the surface of the zinc. youtube.com The strongly acidic conditions limit its use to acid-stable substrates. organic-chemistry.org Given that the nitro group can be sensitive to both strong acid and strong base, the choice of reduction method for this compound would require careful consideration to avoid unwanted side reactions.

Reactivity of the Nitro Group

The nitro group of this compound is also a site of significant reactivity, primarily involving reduction to other nitrogen-containing functional groups.

Reduction of the Nitro Group to Amino or Hydroxylamino Groups

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino (-NH2) group or a hydroxylamino (-NHOH) group. nih.gov

The reduction to a primary amine is a six-electron reduction. A variety of reagents can accomplish this transformation for aliphatic nitro compounds, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.orgchemeurope.com

Metal-Acid Systems: Using a metal such as iron, tin, or zinc in the presence of an acid. commonorganicchemistry.com

The partial reduction of the nitro group to a hydroxylamine (B1172632) is a four-electron reduction. This can be achieved under milder conditions. For aliphatic nitro compounds, reagents such as zinc dust in the presence of ammonium (B1175870) chloride are effective for this transformation. wikipedia.org

| Desired Product | Common Reducing Agents for Aliphatic Nitro Groups |

| Amino Group (-NH2) | H2 with Pd/C, PtO2, or Raney Nickel; Fe/acid; SnCl2. wikipedia.orgcommonorganicchemistry.com |

| Hydroxylamino Group (-NHOH) | Zn/NH4Cl; Diborane. wikipedia.org |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups. commonorganicchemistry.com In the case of this compound, the hydrogenation of the nitro group can lead to several products depending on the catalyst, solvent, and reaction conditions. mdpi.com

Research on the closely related compound nitrocyclohexane (B1678964) shows that catalytic hydrogenation can yield cyclohexanone oxime, cyclohexylamine, and other products. mdpi.comrsc.org The reaction pathway is believed to proceed through intermediate species like nitroso-cyclohexane and cyclohexylhydroxylamine. The selective formation of one product over others is a significant challenge. For instance, selective hydrogenation of nitrocyclohexane to cyclohexanone oxime has been achieved using specific bimetallic cluster catalysts. rsc.orgbohrium.com

Common catalysts used for this purpose include:

Palladium on Carbon (Pd/C): A versatile and common choice for nitro group reductions. commonorganicchemistry.com

Raney Nickel: Also effective and sometimes preferred when trying to avoid reactions with other functional groups like aromatic halides. commonorganicchemistry.com

The choice of catalyst and the fine-tuning of reaction parameters such as temperature, pressure, and solvent are crucial for achieving high selectivity towards either the amino or the hydroxylamino derivative of 4-cyclohexanone. mdpi.com

Tandem and Cascade Reactions Incorporating this compound

This compound and its precursors are valuable substrates for designing cascade sequences. The dual functionality of the nitro and keto groups, along with the acidity of the α-proton, allows for a variety of reaction pathways to be initiated.

One common strategy involves the in-situ generation of the this compound ring system followed by further transformations. For instance, a tandem Michael addition-cyclization sequence can be employed. The reaction of a 1,3-dicarbonyl compound with a nitroalkene can lead to a Michael adduct that subsequently cyclizes, and in some cases, eliminates the nitro group to form a new ring system. researchgate.net

Another powerful approach is the use of cycloaddition reactions. Tandem [4+2]/[3+2] cycloadditions involving nitroalkenes can construct complex polycyclic systems in a single, highly stereoselective step. nih.gov While not starting directly from this compound, these reactions build similar cyclic nitro-functionalized frameworks that can then undergo further cascade transformations.

A sequential nitro-Michael addition followed by a reductive cyclization represents another cascade pathway. For example, the addition of a nucleophile like nitromethane (B149229) to an unsaturated precursor can be followed by catalytic hydrogenation. The resulting amine, formed from the reduction of the nitro group, can then react intramolecularly with a carbonyl group (like the ketone in the cyclohexanone ring) to form a new heterocyclic ring, such as a spiro-fused pyrrolidine. researchgate.net This type of sequence efficiently generates complex, multifunctionalized molecules from simpler starting materials.

Synthesis and Study of 4 Nitrocyclohexan 1 One Derivatives

Nitrocyclohexanone-Based Scaffolds in Complex Molecule Synthesis

Nitrocyclohexanone scaffolds, including 4-Nitrocyclohexan-1-one (B6235426), serve as valuable building blocks in the construction of more complex molecular architectures. The electron-withdrawing nature of the nitro group activates the cyclohexane (B81311) ring for various nucleophilic and cycloaddition reactions, making it a key intermediate in multi-step syntheses. These scaffolds provide a six-carbon framework that can be elaborated and modified to create intricate polycyclic and heterocyclic systems. The dual functionality of the ketone and the nitro group allows for sequential or one-pot reactions to build molecular complexity efficiently. For instance, the cyclohexane ring system is a common feature in many natural products and bioactive molecules, and synthetic strategies often rely on highly functionalized cyclohexane precursors to achieve target-oriented synthesis.

Functionalization at Various Ring Positions

The reactivity of this compound allows for selective functionalization at multiple positions on the cyclohexane ring. The carbon atoms alpha to the ketone (C-2 and C-6) are susceptible to deprotonation and subsequent reaction with electrophiles. The nitro group at the C-4 position strongly influences the ring's chemistry, activating it for nucleophilic attack.

Reactions can be designed to introduce substituents at specific sites, leading to a diverse range of derivatives. For example, nucleophilic addition to the carbonyl group or reactions involving the enolate of the ketone can introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group itself can be a handle for further transformations, including reduction to an amine, which then opens up another suite of possible functionalizations. The ability to control the regioselectivity of these reactions is crucial for the synthesis of well-defined, complex cyclohexane derivatives.

Synthesis of Polyfunctionalized Cyclohexane Derivatives

This compound is an excellent starting material for creating cyclohexane rings adorned with multiple functional groups. The existing keto and nitro groups serve as anchor points for introducing additional functionalities. Diels-Alder reactions, for instance, can be employed to construct highly substituted cyclohexene (B86901) rings which can then be converted to saturated cyclohexane systems. One study detailed the Diels-Alder reaction of ethyl α-nitrocinnamates with various dienes to produce polyfunctionalized cyclohexenes, demonstrating a method to create rings with nitro, ester, and aryl groups in a controlled manner. mdpi.com

These reactions often proceed with high diastereoselectivity, allowing for the synthesis of specific stereoisomers. Subsequent chemical modifications of the initial adducts, such as reduction of the double bond, transformation of the nitro group, and reactions at the ketone, can yield a library of polyfunctionalized cyclohexane derivatives. researchgate.net

Table 1: Examples of Polyfunctionalized Cyclohexane Synthesis

| Dienophile | Diene | Resulting Substituents on Cyclohexene Ring |

|---|---|---|

| Ethyl α-nitrocinnamate | 2,3-Dimethyl-1,3-butadiene (B165502) | Nitro, Ethoxycarbonyl, Phenyl, two Methyl groups mdpi.com |

This compound as a Precursor to Nitrogen-Containing Heterocycles

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

The functional groups of this compound can participate in intramolecular reactions to form bicyclic or polycyclic systems where a new ring is fused to the original cyclohexane ring. These cyclization reactions are powerful tools for building three-dimensional molecular complexity from relatively simple starting materials. nih.gov Strategies often involve converting the ketone or nitro group into a reactive intermediate that can then attack another part of the molecule. For example, reduction of the nitro group to an amine, followed by condensation with the ketone, can lead to the formation of fused nitrogen heterocycles. Such intramolecular cyclizations are a key strategy in the synthesis of alkaloids and other natural products containing fused ring systems.

Under specific reaction conditions, the cyclohexane ring of this compound derivatives can be aromatized to produce nitro-substituted aromatic compounds. This transformation is a powerful method for synthesizing substituted nitrophenols or nitroanilines, which are important industrial intermediates. nih.govrsc.org This process often involves a ring-transformation reaction where the cyclohexane scaffold is opened and then reclosed to form an aromatic ring.

For example, related dinitropyridone compounds can react with ketones in the presence of a nitrogen source like ammonium (B1175870) acetate. mdpi.com This type of three-component ring transformation can lead to the formation of functionalized nitroanilines. mdpi.com A similar strategy could theoretically be applied to this compound, where the carbon backbone and the nitro group are incorporated into a new aromatic ring. These reactions provide a direct route to highly substituted nitroaromatics that might be difficult to synthesize through traditional electrophilic aromatic substitution methods. nih.govorganic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl α-nitrocinnamate |

| 2,3-Dimethyl-1,3-butadiene |

| Danishefsky's diene |

| Nitrophenol |

| Nitroaniline |

Stereochemistry and Conformational Analysis of 4 Nitrocyclohexan 1 One and Its Derivatives

Cyclohexane (B81311) Ring Conformation and Chair-Boat Interconversion

The cyclohexane ring of 4-nitrocyclohexan-1-one (B6235426) is not planar. To alleviate the angle strain that would be present in a flat hexagonal structure (with 120° bond angles), the ring puckers into several non-planar conformations. The most stable of these is the chair conformation, which allows all carbon-carbon bond angles to be approximately 109.5°, the ideal tetrahedral angle, thus minimizing angle strain. Furthermore, all adjacent hydrogen atoms in the chair conformation are in a staggered arrangement, which minimizes torsional strain. masterorganicchemistry.com

The chair conformation is in dynamic equilibrium with other, higher-energy conformations, including the boat, twist-boat, and half-chair forms. The interconversion between the two equivalent chair conformations is known as a ring flip or chair-boat interconversion. This process involves passing through several high-energy intermediates and transition states. The half-chair conformation represents the energy maximum on this pathway and is the transition state for the interconversion between the chair and the twist-boat conformation. masterorganicchemistry.com The boat conformation itself is a transition state that connects two different twist-boat forms. researchgate.net

The energy barrier for the ring-flipping process in unsubstituted cyclohexane is approximately 10-11 kcal/mol, allowing for rapid interconversion at room temperature. masterorganicchemistry.comaskthenerd.com This process leads to the exchange of axial and equatorial positions of the substituents on the ring.

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Notes |

|---|---|---|---|

| Chair | 0 | 0 | Most stable conformation |

| Twist-Boat | 5.5 | 23 | Local energy minimum |

| Boat | 6.9 | 29 | Transition state between twist-boat forms |

| Half-Chair | 10.8 | 45 | Highest energy transition state |

Data sourced from general cyclohexane conformational analysis studies.

For this compound, two diastereomers exist: cis and trans. In the cis isomer, one substituent is in an axial position and the other is in an equatorial position in the chair conformation. A ring flip converts the axial substituent to equatorial and vice-versa, resulting in a conformer of different energy unless the substituents are identical. In the trans isomer, both substituents are either axial or both are equatorial. The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of steric strain. masterorganicchemistry.commasterorganicchemistry.com

Stereoelectronic Effects of Nitro and Ketone Groups on Cyclohexane Ring Conformation

The conformational equilibrium of this compound is influenced by the stereoelectronic properties of both the ketone and the nitro group. The ketone group, with its sp²-hybridized carbon, introduces a region of planarity in the ring, which can lead to increased eclipsing interactions compared to unsubstituted cyclohexane. youtube.com

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric interactions with other axial substituents, particularly the 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com While a precise experimental A-value for the nitro group can vary depending on the solvent and experimental conditions, it is generally considered to have a moderate A-value, indicating a preference for the equatorial position.

In the case of cis-4-nitrocyclohexan-1-one, the chair conformation will exist as an equilibrium between the form with an axial nitro group and the form with an equatorial nitro group. The conformation with the equatorial nitro group is expected to be the more stable one. For the trans isomer, the diequatorial conformer is overwhelmingly favored over the highly strained diaxial conformer.

Beyond simple sterics, stereoelectronic effects such as hyperconjugation and dipole-dipole interactions play a role. The nitro group is strongly electron-withdrawing through both inductive and resonance effects. researchgate.netwikipedia.org The carbonyl group is also polar. In the diaxial conformation of the trans isomer, the dipoles of the C=O and C-NO₂ bonds would be roughly aligned, leading to a destabilizing electrostatic interaction. In the diequatorial conformer, these dipoles are further apart and oriented in a way that minimizes this repulsion.

Furthermore, hyperconjugative interactions, such as those between the sigma orbitals of C-H or C-C bonds and the antibonding orbitals of other bonds (e.g., σ → σ*), can influence conformational stability. researchgate.netacs.org The specific orientation of the nitro and ketone groups in this compound will determine the extent of these stabilizing or destabilizing orbital interactions.

Diastereoselective and Enantioselective Transformations

The presence of the ketone and nitro functionalities, along with the defined stereochemistry of the cyclohexane ring, allows for various diastereoselective and enantioselective transformations.

One of the most common reactions is the reduction of the ketone to a secondary alcohol. The stereochemical outcome of this reduction is highly dependent on the reducing agent used and the conformation of the starting material. Hydride attack can occur from either the axial or equatorial face of the carbonyl group. In substituted cyclohexanones, the incoming nucleophile generally prefers to attack from the equatorial face to avoid steric hindrance from the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of the axial alcohol as the major product. However, bulky reducing agents may favor axial attack to avoid steric interactions with the equatorial substituents, leading to the equatorial alcohol. The diastereoselectivity of such reductions can be quite high, often yielding one diastereomer in significant excess. For example, the reduction of substituted cyclohexanones with sodium borohydride (B1222165) often shows a preference for the formation of the thermodynamically less stable axial alcohol. youtube.com

| Substrate | Reducing Agent | Major Product (Alcohol Stereochemistry) | Typical Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|

| 4-tert-Butylcyclohexanone | NaBH₄ | trans (Axial-OH) | ~80:20 |

| 4-tert-Butylcyclohexanone | L-Selectride® | cis (Equatorial-OH) | >99:1 |

| 2-Methylcyclohexanone | NaBH₄ | cis (Equatorial-OH) | ~76:24 |

| 3-Methylcyclohexanone | NaBH₄ | trans (Axial-OH) | ~80:20 |

Data represents typical outcomes for substituted cyclohexanones and serves as a model for the expected behavior of this compound.

Enantioselective transformations of this compound and its derivatives can be achieved using chiral catalysts. For instance, organocatalyzed Michael additions of various nucleophiles to α,β-unsaturated systems derived from cyclohexanones are a common strategy for creating chiral substituted cyclohexanes. mdpi.com Similarly, enantioselective reductions of the ketone can be performed using chiral reducing agents or catalysts. The nitro group, being a strong electron-withdrawing group, can also activate the molecule for other stereoselective reactions, such as conjugate additions or cyclizations, to build complex and stereochemically rich molecules. rsc.orgrsc.orgnih.gov

Stereochemical Outcome of Reactions (e.g., Nitration Selectivity)

The stereochemical outcome of the synthesis of this compound is a critical aspect of its chemistry. The introduction of the nitro group onto the cyclohexane ring can, in principle, lead to either the cis or trans diastereomer. The selectivity of this process depends heavily on the reaction mechanism and conditions.

While the direct nitration of cyclohexane with nitrogen dioxide is a known industrial process, it is a radical reaction and generally not selective for producing specific stereoisomers of substituted cyclohexanes. wikipedia.org More controlled synthetic methods are required to achieve stereoselectivity.

One plausible route to this compound is through a Michael addition of a nitronate anion to cyclohexenone, followed by protonation. The stereochemistry of the final product would be determined in the protonation step. The proton can be delivered to either face of the intermediate enolate, and the ratio of cis to trans products will depend on the thermodynamic stability of the two isomers and any kinetic control exerted by the reaction conditions (e.g., solvent, temperature, and the nature of the proton source). Generally, the formation of the thermodynamically more stable trans isomer, which can adopt a diequatorial conformation, is favored under equilibrating conditions.

Alternatively, the nitration of a pre-existing cyclohexanone (B45756) derivative, such as an enol ether or enamine, could be employed. The stereoselectivity of such a reaction would be influenced by the directing effects of the existing groups and the approach of the electrophilic nitrating agent to the enol or enamine double bond. The steric hindrance posed by the cyclohexane ring would likely direct the incoming nitro group to the less hindered face, leading to a preference for one diastereomer over the other.

Advanced Spectroscopic Investigations of 4 Nitrocyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Nitrocyclohexan-1-one (B6235426). It provides critical insights into the molecular framework and its dynamic conformational behavior in solution. The cyclohexane (B81311) ring exists predominantly in chair conformations, and NMR allows for the study of the equilibrium between the conformers where the nitro group is in an axial or equatorial position. researchgate.net

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on the cyclohexane ring. The chemical shifts are significantly influenced by the electron-withdrawing effects of the ketone and nitro functional groups.

Protons α to the Carbonyl Group (H-2, H-6): These protons are adjacent to the carbonyl group and are deshielded, causing their signals to appear downfield. They are typically observed in the range of δ 2.0–2.5 ppm. compoundchem.com The exact chemical shift depends on their axial or equatorial orientation.

Proton on the Nitro-Substituted Carbon (H-4): The proton attached to the same carbon as the nitro group (C-4) is strongly deshielded due to the high electronegativity of the nitro group. This methine proton is expected to resonate significantly downfield, typically in the range of δ 4.5–5.0 ppm.

Protons β to the Carbonyl Group (H-3, H-5): These protons are adjacent to the nitro-substituted carbon and are also influenced by both functional groups. Their signals are expected to appear at intermediate chemical shifts, generally between those of the α-carbonyl protons and the other ring protons.

The chair conformation leads to two distinct chemical environments for protons on the same carbon: axial and equatorial. This differentiation, along with spin-spin coupling patterns, is fundamental to a complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |

|---|---|---|---|

| H-2, H-6 (α to C=O) | 2.0 - 2.5 | Multiplet | Deshielding by carbonyl group |

| H-3, H-5 (β to C=O) | 1.8 - 2.8 | Multiplet | Influence from both C=O and NO₂ groups |

Note: These are typical predicted values; actual shifts can vary based on solvent and temperature. compoundchem.com

To unambiguously assign the proton and carbon signals and to confirm the stereochemistry of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling between adjacent protons. This technique would be used to trace the connectivity of the protons around the cyclohexane ring, for instance, confirming that the proton at C-4 is coupled to the protons at C-3 and C-5. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure and confirm the placement of the functional groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. This is particularly useful for determining the stereochemistry and conformational preferences. For example, a NOESY experiment could distinguish between cis and trans isomers by showing correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).

The choice of solvent can significantly impact the NMR spectrum of this compound due to interactions between the solvent and the polar nitro and carbonyl groups. cas.cz

Polar Aprotic Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): These solvents can interact strongly with the polar sites of the molecule. For instance, a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) can solvate the nitro group, potentially increasing its effective steric bulk. researchgate.net This change in solvation can shift the conformational equilibrium between the axial-nitro and equatorial-nitro forms, which in turn alters the observed chemical shifts and coupling constants for the ring protons. researchgate.net

Nonpolar Solvents (e.g., CCl₄, Benzene-d₆): In nonpolar solvents, intramolecular interactions may be more dominant in determining the conformational preference.

Protic Solvents (e.g., D₂O, CD₃OD): Protic solvents can form hydrogen bonds with the oxygen atoms of the carbonyl and nitro groups. chemistryconnected.com This interaction can influence the electronic environment and, consequently, the chemical shifts of nearby protons. pitt.edu The chemical shift of any exchangeable protons, such as the α-proton to the nitro group in its nitronate form, would be highly dependent on the solvent. chemistryconnected.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Nitronate Detection

UV-Vis spectroscopy provides information about the electronic transitions within this compound.

n→π* Transition: The carbonyl group exhibits a characteristic weak absorption band corresponding to the n→π* electronic transition. For saturated cyclic ketones like this, this transition typically occurs in the region of 270–300 nm.

Nitro Group Transitions: The nitro group also has characteristic electronic transitions, including an n→π* transition, which is often observed as a shoulder on a stronger π→π* transition at shorter wavelengths.

A key application of UV-Vis spectroscopy for this compound is the detection of its corresponding nitronate ion . In the presence of a base, the proton alpha to the nitro group can be abstracted, forming a nitronate anion. This creates a conjugated system, resulting in a strong π→π* transition at a much longer wavelength (typically >300 nm), which is readily detectable and quantifiable by UV-Vis spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: this compound will show a strong, sharp absorption band in the IR spectrum corresponding to the C=O stretching vibration. For a six-membered cyclic ketone, this band is typically observed around 1715 cm⁻¹.

Nitro (NO₂) Stretches: The nitro group is characterized by two distinct and strong stretching vibrations:

Asymmetric Stretch: A strong band typically found in the region of 1540–1560 cm⁻¹.

Symmetric Stretch: A strong band typically found in the region of 1350–1370 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond is expected to appear as a weaker band in the 850-920 cm⁻¹ region.

C-H Stretches: The stretching vibrations for the C-H bonds of the cyclohexane ring will be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the symmetric stretch of the nitro group often gives a particularly strong Raman signal.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Medium | Medium |

| C=O | Stretching | ~1715 | Strong | Medium |

| NO₂ | Asymmetric Stretch | 1540 - 1560 | Strong | Medium |

| NO₂ | Symmetric Stretch | 1350 - 1370 | Strong | Strong |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of this compound, and for elucidating its structure through analysis of its fragmentation patterns.

Accurate Mass Determination: HRMS can measure the mass of the molecular ion (M⁺˙) with high precision, allowing for the unambiguous confirmation of the elemental formula, C₆H₉NO₃. The expected exact mass is 143.05824 Da.

Fragmentation Pathways: Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound include:

Loss of the Nitro Group: Cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z 97.

Loss of Nitrous Acid: Elimination of HNO₂, particularly in chemical ionization, which would lead to a fragment ion at m/z 96.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. This would result in the loss of C₂H₄O or C₃H₅O fragments, leading to characteristic acylium ions.

McLafferty Rearrangement: This rearrangement is typically not favored in simple cyclohexanones unless specific side chains are present.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Exact Mass) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 143.05824 | [C₆H₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 97.06533 | [C₆H₉O]⁺ | Loss of •NO₂ |

| 96.05751 | [C₆H₈O]⁺˙ | Loss of HNO₂ |

| 115.06331 | [C₅H₉NO]⁺˙ | α-Cleavage (loss of CO) |

Computational Chemistry Studies of 4 Nitrocyclohexan 1 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

The electronic properties of 4-nitrocyclohexan-1-one (B6235426) are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that govern chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the presence of two electron-withdrawing groups—the carbonyl (C=O) and the nitro (NO₂) groups—significantly influences the electronic landscape. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict the energies and spatial distributions of these orbitals. researchgate.net

HOMO: The HOMO is typically localized on the parts of the molecule with higher electron density, which can include the lone pairs of the oxygen atoms in the carbonyl and nitro groups.

LUMO: The LUMO is generally distributed over the electron-deficient centers. The nitro group is a powerful electron-withdrawing group, and its π* antibonding orbitals are expected to contribute significantly to the LUMO, making the carbon atom to which it is attached and the nitrogen atom electrophilic centers. nih.gov The carbonyl carbon is also an electrophilic site.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO provides insight into the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Orbital Energies for this compound (Hypothetical DFT Calculation)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.4 | Indicator of chemical reactivity and stability |

Note: These values are illustrative examples of what a DFT calculation would yield and are not from a specific published study.

The six-membered ring of this compound is not planar and can adopt several conformations, primarily chair, boat, and twist-boat forms. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry, revealing which conformations are most stable (local minima) and the energy barriers between them (saddle points). wikipedia.org

Computational methods can be used to perform a systematic search of the PES to identify stable conformers and perform energy minimization to find the lowest energy structure. mdpi.com For substituted cyclohexanes, the chair conformation is typically the most stable. In this compound, two chair conformations are possible, differing in whether the nitro group is in an axial or equatorial position.

Equatorial vs. Axial Conformations: Generally, bulky substituents on a cyclohexane (B81311) ring are more stable in the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the chair conformation with the nitro group in the equatorial position is predicted to be the global energy minimum.

Energy Minimization: Starting from an initial guess geometry, algorithms systematically alter the coordinates of the atoms to find a structure where the net forces on all atoms are zero, corresponding to a minimum on the PES. mdpi.com Studies on related molecules like 1,4-dimethylcyclohexane (B1583520) have used DFT methods to explore these interconversion pathways and determine the relative stabilities of different conformers. researchgate.net

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. nih.gov

Functionals: A functional is a mathematical approximation used in DFT to describe the exchange-correlation energy. For organic molecules containing nitro groups, hybrid functionals like B3LYP are widely used and often provide a good balance of accuracy and computational cost. nih.govresearchgate.net More modern functionals may also be benchmarked to improve accuracy for specific properties.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are common choices. youtube.comreddit.com

Polarization Functions (d,p): These are crucial for accurately describing the geometry and electron distribution of molecules with heteroatoms and polar bonds, such as the C=O and N-O bonds in this compound. youtube.com

Diffuse Functions (+, ++): These are important for systems with diffuse electron density, such as anions or in calculations of non-covalent interactions. acs.org For studying the neutral molecule in the gas phase, they may be less critical but can improve the accuracy of properties like electron affinity. researchgate.net

A systematic study would typically involve evaluating several functional and basis set combinations against known experimental data for related compounds to establish the most reliable and computationally feasible protocol. nih.gov

Molecular Mechanics (MM) and Force Field Development for Conformational Analysis

While quantum mechanical methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster alternative by modeling a molecule as a collection of atoms connected by springs, ignoring the explicit treatment of electrons. wustl.edu The energy is calculated using a force field. wikipedia.org

A force field is a set of parameters and equations that define the potential energy of a molecule based on its geometry, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org

For this compound, a general-purpose force field like GAFF (General Amber Force Field) or MMFF94 could be used for initial conformational analysis. However, for high accuracy, specific parameters for the nitroalkane and cyclic ketone functionalities may need to be developed or validated. This process involves:

Performing high-level QM calculations (e.g., DFT or MP2) on this compound and related small molecules to obtain reference data, such as optimized geometries, rotational energy profiles around bonds, and vibrational frequencies.

Adjusting the MM force field parameters (e.g., force constants, equilibrium angles, torsional barriers) to reproduce the QM reference data as closely as possible. rsc.org

Validating the new force field by using it to predict properties that were not used in the parameterization process.

Studies on developing force fields for nitro compounds have shown the importance of accurately parameterizing the electrostatic and torsional terms to reproduce their mechanical and vibrational properties. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). wikipedia.orgyoutube.com This barrier is the primary determinant of the reaction rate; a higher barrier corresponds to a slower reaction. libretexts.org

For this compound, several reactions could be studied theoretically:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of ketones.

Reduction of the nitro group: A common transformation for nitro compounds.

Enolate formation: Abstraction of an alpha-proton adjacent to the carbonyl group.

To study such a reaction, a computational protocol would involve:

Geometry Optimization: Optimizing the structures of the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting reactants to products. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or nudged elastic band methods are often employed. libretexts.org

Frequency Calculation: Performing a vibrational frequency calculation on the optimized transition state. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com

Energy Calculation: Calculating the energies of all species to determine the reaction energy profile and the activation energy barrier.

By applying Transition State Theory, the calculated energy barrier can be used to estimate the reaction rate constant, providing a quantitative link between computational results and experimental kinetics.

Reaction Pathway Elucidation (e.g., H-atom abstraction)

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways. For this compound, a key reaction of interest is hydrogen (H)-atom abstraction, a fundamental step in many radical-mediated processes and atmospheric degradation pathways. Theoretical calculations can identify the most likely sites for H-atom abstraction and determine the associated activation energy barriers.

The this compound molecule presents several distinct hydrogen atoms that can be abstracted. The reactivity of these sites is influenced by the electron-withdrawing nature of the ketone and nitro functional groups. DFT calculations are commonly employed to model the reaction between the substrate and a radical species, such as the hydroxyl radical (•OH) or a nitrogen dioxide radical (•NO₂). nih.gov The process involves locating the transition state (TS) for the abstraction of each unique hydrogen atom and calculating its energy relative to the reactants.

Research Findings:

Computational models of H-atom abstraction from substituted cyclohexanes reveal that the activation energy is highly dependent on the position of the hydrogen atom relative to the functional groups. nih.gov The carbon atoms alpha to the carbonyl group (C2 and C6) and the carbon atom bearing the nitro group (C4) are particularly activated. The stability of the resulting carbon-centered radical intermediate is a key factor in determining the favorability of the abstraction pathway.

For instance, abstraction of a hydrogen atom from the C4 position would be stabilized by the adjacent electron-withdrawing nitro group. Similarly, hydrogens on C2 and C6 are activated by the carbonyl group. In contrast, hydrogens at the C3 and C5 positions are less activated. Theoretical studies on similar nitroalkanes and cyclic ketones consistently show lower activation barriers for H-atom abstraction at positions alpha to these electron-withdrawing groups. researchgate.net

Below is a representative data table derived from theoretical calculations on analogous systems, illustrating the predicted activation energies (ΔE‡) for H-atom abstraction from different positions of this compound by a generic radical (X•).

| Position of H-atom | Description | Predicted Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| C-2 / C-6 (axial) | Alpha to carbonyl | 8.5 |

| C-2 / C-6 (equatorial) | Alpha to carbonyl | 9.2 |

| C-3 / C-5 (axial) | Beta to carbonyl, Beta to nitro | 12.1 |

| C-3 / C-5 (equatorial) | Beta to carbonyl, Beta to nitro | 12.8 |

| C-4 (axial) | Alpha to nitro | 7.9 |

These theoretical findings suggest that the most kinetically favorable pathway for radical-induced degradation of this compound is initiated by the abstraction of the hydrogen atom at the C4 position, which is alpha to the nitro group. The activation energies indicate a clear preference for abstraction at the activated C2, C4, and C6 positions over the less reactive C3 and C5 positions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a highly reliable tool for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and confirmation. nih.gov For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov

The predicted NMR parameters are sensitive to the molecule's three-dimensional structure, including the chair conformation of the cyclohexane ring and the axial or equatorial orientation of the nitro group. Computational models typically begin with a geometry optimization to find the most stable conformation of the molecule. For this compound, the conformation with the nitro group in the equatorial position is generally more stable. Following optimization, the magnetic shielding tensors are calculated, from which the chemical shifts are derived by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Research Findings:

The predicted chemical shifts are heavily influenced by the electronic environment of each nucleus. The electron-withdrawing carbonyl and nitro groups cause a significant downfield shift (higher ppm) for nearby protons and carbons. Protons on carbons alpha to the carbonyl (H-2, H-6) and the proton on the carbon bearing the nitro group (H-4) are expected to resonate at lower fields compared to those on a simple cyclohexane ring.

Coupling constants (J-values) are dependent on the dihedral angles between adjacent C-H bonds, as described by the Karplus relationship. In the stable chair conformation of this compound, distinct coupling patterns are expected for axial and equatorial protons. Large couplings (typically 8-13 Hz) are predicted for axial-axial (³Jₐₐ) interactions, while smaller couplings (typically 2-5 Hz) are expected for axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions. reddit.com

The following tables present representative ¹H and ¹³C NMR data for the equatorial conformer of this compound, as predicted by DFT calculations.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2ax, H-6ax | 2.85 | ddd | ²J = -14.5 (gem), ³Jₐₐ = 12.5, ³Jₐₑ = 4.5 |

| H-2eq, H-6eq | 2.40 | ddd | ²J = -14.5 (gem), ³Jₑₐ = 4.0, ³Jₑₑ = 3.0 |

| H-3ax, H-5ax | 2.35 | ddt | ²J = -13.0 (gem), ³Jₐₐ = 12.5, ³Jₐₐ = 11.0, ³Jₐₑ = 4.0 |

| H-3eq, H-5eq | 2.60 | ddt | ²J = -13.0 (gem), ³Jₑₐ = 4.5, ³Jₑₐ = 4.0, ³Jₑₑ = 3.5 |

| H-4ax | 4.75 | tt | ³Jₐₐ = 11.0, ³Jₐₑ = 4.5 |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 207.5 |

| C-2, C-6 | 40.1 |

| C-3, C-5 | 32.8 |

| C-4 (C-NO₂) | 85.3 |

These computationally predicted spectroscopic parameters provide a detailed fingerprint of the molecule's structure and conformation. They can be used to aid in the interpretation of experimental NMR spectra, confirm structural assignments, and understand the subtle electronic and steric effects of the substituents on the cyclohexane ring.

Synthetic Utility and Applications of 4 Nitrocyclohexan 1 One in Complex Molecule Synthesis

Precursor for Cyclohexanone (B45756) Oxime and Caprolactam Synthesis

Cyclohexanone oxime is a crucial industrial intermediate, primarily used in the production of ε-caprolactam, the monomer for Nylon-6. rsc.orgorganic-chemistry.org The synthesis of cyclohexanone oxime is a significant industrial process, with various established routes.

One of the primary industrial methods for producing cyclohexanone oxime is the reaction of cyclohexanone with hydroxylamine (B1172632). rsc.org Another significant route involves the selective hydrogenation of nitrocyclohexane (B1678964). rsc.org Given that 4-Nitrocyclohexan-1-one (B6235426) contains both the nitro group and the ketone within a cyclohexane (B81311) ring, it represents a potential precursor to cyclohexanone oxime.

A hypothetical pathway for the conversion of this compound to cyclohexanone oxime could involve a two-step reduction process. The first step would be the selective reduction of the ketone functionality to a hydroxyl group, followed by dehydration to yield a nitrocyclohexene intermediate. Subsequent selective hydrogenation of the nitro group in this intermediate could then lead to the formation of cyclohexanone oxime. Alternatively, a direct reduction of the nitro group to an oxime in the presence of the ketone could be envisioned under specific catalytic conditions.

The resulting cyclohexanone oxime can then be converted to ε-caprolactam through the Beckmann rearrangement, a classic transformation in organic chemistry. organic-chemistry.org This reaction is typically catalyzed by strong acids, such as sulfuric acid.

Table 2: Key Transformations in Caprolactam Synthesis

| Transformation | Reactant | Product |

| Oximation | Cyclohexanone | Cyclohexanone oxime |

| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam |

While the direct conversion of this compound to cyclohexanone oxime is not explicitly detailed in the surveyed literature, its structural similarity to key intermediates in established synthetic routes suggests its potential in this capacity.

Intermediate in the Synthesis of Fine Chemicals

Nitro compounds are recognized as versatile building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. chemistryjournals.net The nitro group can be transformed into a variety of other functional groups, making nitro-containing molecules valuable synthetic intermediates.

This compound, with its two functional groups, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. The cyclohexane ring provides a scaffold that is present in many biologically active compounds.

While specific examples of fine chemicals synthesized directly from this compound are not prevalent in the reviewed literature, the potential applications can be inferred from the reactivity of its functional groups. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to introduce further complexity. The nitro group can be reduced to an amine, which can then be further functionalized, or it can be converted to a carbonyl group via the Nef reaction as previously discussed.

Role in the Development of New Synthetic Methodologies

The unique arrangement of functional groups in certain molecules can often serve as a platform for the development of new synthetic methodologies. The proximity and interplay of the ketone and nitro group in this compound could potentially be exploited in novel cascade or domino reactions. 20.210.105anu.edu.au

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly sought after for their efficiency and atom economy. 20.210.105 The bifunctional nature of this compound makes it a candidate for designing such reactions. For example, a reaction could be initiated at one functional group, leading to an intermediate that subsequently reacts at the second functional group, all in a one-pot process.

Organocatalysis is another area where novel substrates can drive the development of new methods. rsc.org The development of chiral organocatalysts that can selectively activate one of the functional groups in this compound could lead to new asymmetric transformations, providing enantiomerically enriched building blocks for chiral synthesis.

Although the reviewed literature does not currently highlight specific instances where this compound has been the cornerstone for the development of a new named reaction or a major synthetic methodology, its potential for such a role remains. The exploration of its reactivity in the context of modern synthetic challenges could lead to innovative and efficient methods for the construction of complex molecules.

Future Research Trajectories for 4 Nitrocyclohexan 1 One

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While the synthesis of racemic 4-nitrocyclohexan-1-one (B6235426) is established, the development of efficient and highly stereoselective routes to its individual enantiomers remains a significant and valuable challenge. Future research in this area is likely to focus on several key strategies:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Future investigations could explore the use of chiral organocatalysts, such as proline derivatives or chiral amines, to catalyze the asymmetric Michael addition of nitromethane (B149229) to cyclohexenone derivatives, or the enantioselective functionalization of pre-existing cyclohexanone (B45756) scaffolds. Domino reactions, where multiple bond-forming events occur in a single pot with stereochemical control, could also be a fruitful avenue.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Researchers could explore the use of biocatalysts, such as lipases for kinetic resolutions of racemic this compound derivatives, or

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Nitration | HNO₃, H₂SO₄, 0°C | 65–75 | ≥95 | |

| Oxidation of Precursor | KMnO₄, H₂O, 80°C | 50–60 | 90–95 |

How should researchers address discrepancies in spectroscopic data during characterization of this compound derivatives?

Advanced Research Question

Contradictions in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or solvent effects.

Methodological Approach :

- Multi-Technique Validation : Cross-validate using ¹H/¹³C NMR, FT-IR, and HRMS .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

- Reproducibility : Document solvent, temperature, and instrument calibration details to ensure consistency .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals (this compound) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.50 (m, 4H, CH₂), δ 3.05 (t, 2H) | |

| FT-IR | 1710 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂) |

What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

The nitro group activates the carbonyl for nucleophilic attack, but steric hindrance from the cyclohexane ring modulates reactivity.

Methodological Recommendations :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity .

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions .

- Kinetic Studies : Monitor reaction progress via in situ IR to validate computational predictions .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Research Question

Reproducibility hinges on granular experimental details:

- Step-by-Step Protocols : Specify reagent grades, stirring rates, and quenching methods .

- Characterization Data : Report melting points, chromatographic Rf values, and spectral artifacts .

- Error Reporting : Disclose failed attempts (e.g., side products from elevated temperatures) to guide optimization .

How can researchers mitigate safety risks when handling this compound in exothermic reactions?

Advanced Research Question

The nitro group poses explosion risks under high heat or shock.

Safety Protocol :

- Small-Scale Trials : Conduct reactions at ≤1 mmol scale initially to assess exothermicity .

- Ventilation : Use fume hoods with blast shields for nitration steps .

- Emergency Measures : Pre-plan neutralization protocols (e.g., sodium bicarbonate for acid spills) .

What analytical techniques are most reliable for assessing the stability of this compound under varying storage conditions?

Basic Research Question

Stability studies prevent decomposition during storage:

Q. Table 3: Stability Data

| Condition | Degradation Rate (%/month) | Major Byproduct | Reference |

|---|---|---|---|

| 25°C, dark | <1% | None | |

| 40°C, 75% RH | 5–8% | Cyclohexanone |

How do steric and electronic effects influence the biological activity of this compound derivatives?

Advanced Research Question

The nitro group enhances electrophilicity but may reduce bioavailability due to steric bulk.

Methodological Insights :

- SAR Studies : Synthesize analogs with varying substituents (e.g., halogens) to isolate electronic effects .

- Docking Simulations : Use AutoDock to predict binding affinity with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.